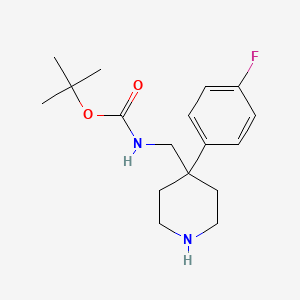

tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate

CAS No.: 1707580-64-0

Cat. No.: VC4199446

Molecular Formula: C17H25FN2O2

Molecular Weight: 308.397

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707580-64-0 |

|---|---|

| Molecular Formula | C17H25FN2O2 |

| Molecular Weight | 308.397 |

| IUPAC Name | tert-butyl N-[[4-(4-fluorophenyl)piperidin-4-yl]methyl]carbamate |

| Standard InChI | InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-12-17(8-10-19-11-9-17)13-4-6-14(18)7-5-13/h4-7,19H,8-12H2,1-3H3,(H,20,21) |

| Standard InChI Key | DDXPLRDZOFGQCX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=C(C=C2)F |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, tert-butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate, reflects its core components:

-

A piperidine ring substituted at the 4-position with a 4-fluorophenyl group.

-

A methylcarbamate side chain at the same 4-position, protected by a tert-butyl group.

The fluorine atom on the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions. The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions during multi-step syntheses .

Structural Analogues and Homologues

-

tert-Butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate (CAS 871022-62-7): Shares the Boc-protected methylamine and fluorinated piperidine core but lacks the 4-fluorophenyl substituent .

-

tert-Butyl 4-((4,4-difluoropiperidin-1-yl)methyl)piperidine-1-carboxylate: Demonstrates analogous Boc-protection strategies and fluorinated heterocycles, highlighting the prevalence of such motifs in drug discovery .

Synthesis and Reaction Pathways

The synthesis of tert-butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate involves multi-step organic transformations, typically proceeding via the following stages:

Step 1: Preparation of 4-(4-Fluorophenyl)piperidin-4-yl)methanol

-

Mannich Reaction: Condensation of 4-fluoroaniline with formaldehyde and acetonitrile yields 4-(4-fluorophenyl)piperidin-4-carbonitrile.

-

Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitrile to a primary alcohol .

Step 3: Functionalization and Purification

-

Alkylation or Arylation: The piperidine nitrogen may undergo further substitutions, though this is unnecessary for the target compound.

-

Chromatographic Purification: Flash column chromatography (e.g., 0–10% MeOH/DCM) isolates the product in high purity .

Example Protocol from Literature

A related synthesis of tert-butyl 4-((4-benzylpiperazin-1-yl)methyl)piperidine-1-carboxylate ( , S6) illustrates analogous steps:

-

Reactants: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate, 1-benzylpiperazine, K₂CO₃.

-

Conditions: MeCN, 75°C, 16 h.

Physicochemical Properties

While direct data for tert-butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate is limited, properties can be extrapolated from analogues:

The 4-fluorophenyl group enhances lipid solubility, while the Boc group reduces crystallinity, often resulting in amorphous solids .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s Boc-protected amine is a versatile handle for further derivatization:

-

Peptide Coupling: Deprotection (e.g., TFA) exposes the primary amine for conjugation with carboxylic acids.

-

Library Synthesis: Used in combinatorial chemistry to generate diverse piperidine-based scaffolds for high-throughput screening .

Biological Activity

While direct studies are unavailable, structural analogues exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume